2-methyl-4,5-dinitro-1H-imidazole

Description

Polynitroimidazole derivatives are a class of organic compounds characterized by an imidazole (B134444) ring substituted with multiple nitro groups (NO₂). The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of nitro groups, which are strong electron-withdrawing groups, imparts unique chemical and physical properties to these molecules.

In the realm of advanced materials , polynitroimidazoles are investigated primarily as energetic materials. nih.gov The high nitrogen content and the presence of nitro groups contribute to a large positive heat of formation and the potential to release a significant amount of energy upon decomposition. mdpi.com Research in this area focuses on synthesizing compounds that offer a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction, ensuring safer handling and application. nih.gov The arrangement and number of nitro groups on the imidazole ring, along with other substituents, can be tailored to fine-tune these properties. nih.gov

In medicinal chemistry , the imidazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. nih.govglobalresearchonline.net The introduction of nitro groups can lead to compounds with significant biological activity. For instance, 5-nitroimidazoles like metronidazole (B1676534) are widely used to treat infections caused by anaerobic bacteria and protozoa. jocpr.com The biological activity of these compounds is often linked to the reduction of the nitro group within the target organism, leading to the formation of reactive species that damage cellular components. jocpr.com Researchers are exploring various polynitroimidazole derivatives for potential applications as antimicrobial, anticancer, and antiparasitic agents. globalresearchonline.netmdpi.com

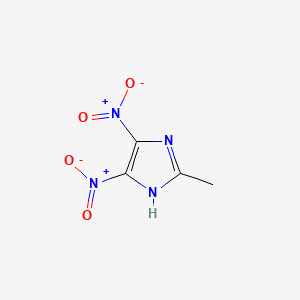

2-Methyl-4,5-dinitro-1H-imidazole (C₄H₄N₄O₄) is a specific polynitroimidazole that has emerged as a compound of interest in both the materials and medicinal chemistry landscapes. nih.gov Its structure, featuring a methyl group at the 2-position and nitro groups at the 4 and 5-positions of the imidazole ring, gives it a distinct set of properties that researchers are actively exploring.

In Materials Science: The study of this compound contributes to the development of next-generation energetic materials. Quantum chemical studies using density functional theory (DFT) have been employed to investigate the stability and sensitivity of such compounds. nih.gov These theoretical calculations help in predicting properties like bond dissociation energies (BDEs) and heats of formation (HOFs), which are crucial indicators of a material's energetic performance and stability. nih.gov For instance, research has shown that the introduction of a methyl group on a carbon atom of the imidazole ring can increase the stability of the compound. nih.gov The goal is to develop insensitive high-energy-density materials that can serve as safer and more efficient alternatives to traditional explosives and propellants.

In Medicinal Chemistry: While the primary focus of many polynitroimidazoles has been on their energetic properties, the structural similarities to known bioactive molecules suggest potential therapeutic applications for compounds like this compound. The 5-nitroimidazole scaffold is crucial for the activity of several antimicrobial drugs. jocpr.com The presence of an additional nitro group and a methyl substituent in this compound could modulate its biological activity, spectrum, and pharmacokinetic properties. Research in this area involves the synthesis of derivatives and their subsequent screening for various biological activities, contributing to the discovery of new drug candidates. globalresearchonline.netjocpr.com

The synthesis of this compound and its derivatives is also an active area of research. acs.orgnih.gov Developing efficient and high-yield synthetic routes is essential for making these compounds readily available for further investigation. acs.org The study of their chemical reactivity and functionalization provides a platform for creating a diverse library of related compounds with potentially enhanced properties for specific applications. nih.govorganic-chemistry.org

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₄H₄N₄O₄ |

| Molecular Weight | 188.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 29485-61-0 |

| Physical Description | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUZJNXSLXRCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172719 | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-16-5 | |

| Record name | 2-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4,5 Dinitro 1h Imidazole and Its Analogues

Established Synthetic Routes to 2-Methyl-4,5-dinitro-1H-imidazole

The primary approach to synthesizing this compound involves the progressive nitration of an imidazole (B134444) precursor. This typically begins with the synthesis of a mono-nitro derivative, such as 2-methyl-4(5)-nitroimidazole, which is then subjected to further nitration.

Nitration of Precursor Imidazoles

The introduction of nitro groups onto the imidazole ring is the cornerstone of synthesizing the target molecule. Because the imidazole ring is susceptible to protonation under strongly acidic conditions, which deactivates it towards electrophilic attack, nitration conditions must be carefully controlled. researchgate.netprepchem.com

A key strategy for achieving polynitration involves the use of nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid. This method has been successfully applied to the N-nitration of nitroimidazoles. For instance, the nitration of 2-methyl-4-nitroimidazole using this reagent system yields 2-methyl-1,4-dinitroimidazole. researchgate.netresearchgate.net This N,C-dinitro compound is an important intermediate that can potentially be rearranged to form C,C-dinitro isomers. researchgate.net

The reaction proceeds by generating a potent nitrating agent from the mixture, which facilitates the addition of a nitro group to the ring nitrogen of the precursor.

Table 1: Synthesis of 2-methyl-1,4-dinitroimidazole

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-methyl-4-nitroimidazole | Nitric Acid, Acetic Anhydride, Acetic Acid | 2-methyl-1,4-dinitroimidazole | researchgate.net |

The synthesis of N-methylated dinitroimidazoles provides insight into the nitration of the imidazole core. 1-methyl-4,5-dinitroimidazole (B100128) can be synthesized via the direct nitration of 1-methylimidazole (B24206) using a mixture of fuming sulfuric acid and fuming nitric acid. researchgate.net Orthogonal testing has identified optimal conditions for this reaction, achieving a 60% yield. researchgate.net

Alternatively, 1-methyl-4,5-dinitroimidazole can be prepared by the methylation of 4,5-dinitroimidazole. energetic-materials.org.cnresearchgate.net This two-step approach involves first synthesizing 4,5-dinitroimidazole from imidazole and then introducing the methyl group using a reagent like dimethyl sulfate (B86663) in DMF. energetic-materials.org.cn

Table 2: Optimized Synthesis of 1-Methyl-4,5-dinitroimidazole via Direct Nitration

| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-methylimidazole | Fuming H₂SO₄, Fuming HNO₃ (1:1 ratio) | 105-115 | 2 | 60 | researchgate.net |

Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful nitrating agent that can be used in organic solvents, offering an alternative to traditional mixed-acid systems. prepchem.comsigmaaldrich.com This reagent has been effectively used for the nitration of imidazole derivatives. For example, the reaction of 1-trimethylsilyl-2-isopropylimidazole with nitronium tetrafluoroborate in acetonitrile (B52724) yields 1,4-dinitro-2-isopropylimidazole. prepchem.com This demonstrates the utility of NO₂BF₄ in producing N,C-dinitroimidazoles, which are valuable precursors. The reaction is believed to proceed through an N-nitro intermediate. prepchem.com The use of nitronium salts like NO₂BF₄ is advantageous as it allows for nitration under less acidic conditions, which can be crucial for sensitive substrates. chemicalbook.com

Table 3: Nitration using Nitronium Tetrafluoroborate

| Precursor | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-trimethylsilyl-2-isopropylimidazole | Nitronium tetrafluoroborate (NO₂BF₄) | Acetonitrile | 1,4-dinitro-2-isopropylimidazole | prepchem.com |

Efforts to develop more environmentally benign synthetic methods have led to "green nitration" strategies. These approaches aim to replace harsh reagents like concentrated sulfuric and nitric acids with safer alternatives. One such method involves using metal nitrate (B79036) salts, such as sodium or potassium nitrate, in sulfuric acid. The nitration of 2-methylimidazole (B133640) with nitrate salts has been shown to proceed more smoothly and can result in higher yields (up to 95% for 2-methyl-4(5)-nitroimidazole) compared to traditional mixed-acid nitration. energetic-materials.org.cnjocpr.com

Another green approach utilizes ionic liquids. For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl) has been used in conjunction with sodium nitrite (B80452) (NaNO₂) for the efficient nitration of phenols at room temperature, suggesting its potential applicability to imidazole systems. google.com Furthermore, the use of microwave irradiation with reagents like calcium nitrate in acetic acid represents another green chemistry tactic for nitration reactions. icm.edu.pl

Derivatization Strategies for Imidazole Scaffolds Leading to Polynitro Compounds

Beyond direct nitration, several derivatization strategies are employed to construct polynitroimidazole frameworks.

A critical strategy is the thermal rearrangement of N-nitroimidazoles. When heated, 1,4-dinitroimidazoles can rearrange to form more stable C,C-dinitro isomers. researchgate.net For example, heating 1,4-dinitroimidazole in a solvent like chlorobenzene (B131634) yields 2,4-dinitroimidazole (B52884). researchgate.net This rearrangement is a key step for introducing a nitro group at the C-2 position, which is difficult to achieve by direct electrophilic nitration. researchgate.net The 2-methyl analogue, 2-methyl-1,4-dinitroimidazole, also undergoes thermal rearrangement upon heating, providing a potential route to C,C-dinitromethylimidazoles. researchgate.net

Another effective strategy involves the nitration of pre-functionalized imidazoles . Starting with an imidazole ring bearing a good leaving group, such as iodine, allows for subsequent nitrodehalogenation. The nitration of iodo-imidazoles with nitric acid has been used to prepare 2,4,5-trinitroimidazole, demonstrating that this is a viable pathway to highly nitrated systems.

Finally, N-alkylation of existing nitroimidazoles is a common derivatization technique. The reaction of 4,5-dinitroimidazole with alkylating agents like dimethyl sulfate produces N-alkylated dinitroimidazoles. researchgate.netenergetic-materials.org.cn This allows for the modification of the final compound's properties by introducing various substituents on the ring nitrogen.

Alkylation Reactions of Dinitroimidazoles

Alkylation of dinitroimidazoles is a fundamental method for the synthesis of a diverse range of derivatives. This process typically involves the reaction of the dinitroimidazole core with an alkylating agent in the presence of a base. The choice of base, solvent, and reaction temperature can significantly influence the yield and regioselectivity of the reaction.

Research has demonstrated the successful N-alkylation of 2-methyl-4(5)-nitro-1H-imidazole, a precursor to dinitroimidazoles, using various alkylating agents. acs.org For instance, the reaction of 2-methyl-5-nitro-1H-imidazole with different alkylating agents under varied conditions (base, solvent, temperature) has been explored to achieve regioselective N1-alkylation. derpharmachemica.com A study reported that using potassium carbonate (K2CO3) as the base in acetonitrile at 60°C provided the best yields for N-alkylation. derpharmachemica.com This regioselectivity is often attributed to the steric hindrance imposed by the nitro group. derpharmachemica.com

The alkylation is not limited to simple alkyl groups; functionalized alkyl chains can also be introduced. This allows for the synthesis of derivatives with tailored properties. For example, the synthesis of ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol has been accomplished, showcasing the versatility of alkylation reactions. jocpr.com

Interactive Table: Alkylation Reaction Conditions and Yields for 2-Methyl-5-nitro-1H-imidazole.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various | K2CO3 | Acetonitrile | 60 | High | derpharmachemica.com |

Quaternization Reactions for Energetic Ionic Liquid Precursors

Quaternization of N-alkylated dinitroimidazoles is a key step in the synthesis of energetic ionic liquids (EILs). EILs are a class of molten salts with potential applications as advanced propellants and explosives, offering advantages such as low vapor pressure, high density, and tunable properties. The quaternization reaction involves the introduction of a second alkyl group onto the remaining nitrogen atom of the imidazole ring, resulting in a cationic imidazolium core.

The process typically follows the initial N-alkylation of the dinitroimidazole. The resulting N-alkyl-2-methyl-4,5-dinitroimidazole can then be reacted with another alkylating agent to form the quaternary imidazolium salt. The choice of both the N-substituent and the quaternizing agent is crucial in determining the physicochemical and energetic properties of the final ionic liquid.

The synthesis of these energetic ionic liquids often involves multi-step procedures, starting from the nitration of 2-methylimidazole to form the dinitro-analogue, followed by N-alkylation and subsequent quaternization. The resulting imidazolium cations are then paired with various energetic anions (e.g., nitrate, dinitramide, picrate) to complete the synthesis of the EIL.

New and High-Yield Methods for Preparation of Specific Isomers

The development of synthetic methods that offer high yields and precise control over the formation of specific isomers is a significant focus in the chemistry of nitroimidazoles. The relative positions of the substituents on the imidazole ring can have a profound impact on the compound's properties. Therefore, achieving regioselective synthesis is of paramount importance.

Regioselective N-Substitution and Isomer Control

Regioselective N-substitution is a critical challenge in the synthesis of this compound derivatives. The imidazole ring possesses two nitrogen atoms, and the substitution can occur at either the N1 or N3 position, leading to the formation of different isomers. The inherent asymmetry of substituted imidazoles often leads to mixtures of isomers, necessitating tedious and often inefficient purification steps.

A significant breakthrough in this area was the development of a high-yield method for the preparation of 4-nitro isomers through the N-substitution of 2-methyl-4(5)-nitro-1H-imidazole. acs.org This method provides a practical route to specific isomers that were previously difficult to access in high purity.

Studies have shown that the regioselectivity of N-alkylation is highly sensitive to the position of the nitro group and the reaction conditions employed. derpharmachemica.com For 2-methyl-5-nitroimidazole (B138375), alkylation is favored at the N1 position due to the steric effect of the nitro group at the C5 position. derpharmachemica.com In contrast, for 4-nitroimidazole (B12731), N1 alkylation is also favored. derpharmachemica.com Computational studies have been used to complement experimental findings and provide a deeper understanding of the factors governing regioselectivity. derpharmachemica.com

The use of protecting groups is another strategy to achieve isomer control. For instance, the SEM [2-(trimethylsilyl)ethoxymethyl] group has been effectively used as a protecting group for azoles, enabling regioselective sequential arylation and N-alkylation. nih.gov This approach allows for the controlled introduction of substituents at specific positions on the imidazole ring. nih.gov

Interactive Table: Regioselective N-Alkylation of Nitroimidazoles.

| Starting Material | Favored Position of Alkylation | Influencing Factor | Reference |

|---|---|---|---|

| 2-Methyl-5-nitroimidazole | N1 | Steric effect of nitro group | derpharmachemica.com |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4,5 Dinitro 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

While specific DFT calculations for 2-methyl-4,5-dinitro-1H-imidazole are not readily found, we can infer its structural characteristics from studies on its isomer, 1-methyl-4,5-dinitro-1H-imidazole. X-ray crystallography data for the 1-methyl isomer reveals that the two nitro groups are significantly twisted with respect to the imidazole (B134444) plane, with dihedral angles of 24.2(3)° and 33.4(4)°. nih.govnih.gov This twisting is a common feature in nitroaromatic compounds, arising from steric hindrance between the nitro groups and adjacent substituents.

A DFT-optimized geometry for this compound would likely exhibit similar twisting of the nitro groups. The bond lengths and angles within the imidazole ring are expected to be consistent with other imidazole derivatives. The C-N bonds of the nitro groups would be relatively short, indicative of their electron-withdrawing nature. The table below presents hypothetical, yet expected, optimized geometric parameters for this compound based on known data for similar structures.

| Parameter | Expected Value |

| C4-N(O2) Bond Length | ~1.45 Å |

| C5-N(O2) Bond Length | ~1.45 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-C Bond Length (ring) | ~1.38 Å |

| C-N Bond Length (ring) | ~1.35 Å |

| O-N-O Angle | ~125° |

| C-C-N Angle (ring) | ~108° |

| Dihedral Angle (C4-NO2) | 20-35° |

| Dihedral Angle (C5-NO2) | 20-35° |

The energetic properties of this compound are critical to its potential application as an energetic material. The heat of formation is a key parameter, and while not specifically calculated for this isomer, studies on other dinitroimidazoles provide a basis for estimation. The thermal stability is also a crucial factor. For instance, 1-methyl-4,5-dinitro-1H-imidazole exhibits an onset of decomposition at approximately 250°C, with a major exothermic decomposition peak at 278.5°C, indicating good thermal stability. researchgate.net

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is a critical factor in understanding the initial steps of decomposition. The weakest bond in the molecule is typically the C-NO2 or N-NO2 bond, and its dissociation is often the rate-determining step in the thermal decomposition of nitroaromatic energetic materials. DFT calculations are a common method for predicting BDEs. For this compound, the C4-NO2 and C5-NO2 bonds would be the primary focus of such a study.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a decisive role in the packing of molecules in the solid state, which in turn influences properties like density and sensitivity. In the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole, the molecules are linked through non-classical intermolecular C-H···O hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static DFT calculations.

MD simulations are a valuable tool for predicting the stability and likelihood of formation of cocrystals. By simulating the interactions between this compound and a potential coformer molecule over time, it is possible to assess whether a stable cocrystal lattice is likely to form. These simulations can also provide insights into the dynamics of the intermolecular interactions, such as the formation and breaking of hydrogen bonds, which are crucial for the stability of the cocrystal. The binding energy between the constituent molecules in the cocrystal can be calculated from MD simulations, providing a quantitative measure of the stability of the cocrystal.

Simulation of Mechanical Properties, Elasticity, and Ductility

A typical computational approach involves using software like the Cambridge Serial Total Energy Package (CASTEP) to perform calculations. nih.govresearchgate.net The electronic exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) function within the generalized gradient approximation (GGA), is used to model electron interactions. To accurately account for the weak intermolecular forces (van der Waals forces) that are significant in molecular crystals, dispersion correction methods, like the Grimme method, are often included. nih.govresearchgate.net

From the calculated elastic constants (Cij), various mechanical moduli can be derived using the Voigt-Reuss-Hill approximation. nih.govresearchgate.net These include:

Ductility, the ability of a material to deform under tensile stress, can be inferred from these moduli, for example, through Pugh's ratio (K/G). A higher K/G ratio generally indicates greater ductility.

For a closely related compound, 2,4-dinitro-1H-imidazole, such first-principles calculations have been performed to determine its structural and mechanical properties, demonstrating the feasibility of this approach. nih.govresearchgate.net Similar computational studies on this compound would be necessary to elucidate its specific mechanical profile.

Influence of External Stimuli on Molecular Assemblies

The behavior of molecular assemblies under external stimuli like temperature and pressure is critical for the safety and performance of energetic materials. The crystal structure of these compounds is held together by a network of intermolecular interactions.

In the case of the isomer, 1-methyl-4,5-dinitro-1H-imidazole, X-ray diffraction has shown that the molecular packing is stabilized by non-classical C-H···O hydrogen bonds between the imidazole ring and methyl hydrogens and the oxygen atoms of the nitro groups. nih.gov It is highly probable that similar intermolecular hydrogen bonds play a crucial role in the crystal lattice of this compound. X-ray analysis of this compound reveals that the nitro groups are significantly deviated from the plane of the imidazole ring. ethernet.edu.et

External stimuli can directly affect these weak interactions:

Computational studies on various N-functionalized imidazoles show that molecular packing, influenced by substituent groups, significantly affects properties like density and viscosity. mdpi.com This underscores the importance of understanding how the specific structure of this compound dictates the response of its molecular assembly to external forces.

Quantum Chemical Calculations of Thermochemical Properties and Performance Metrics

Quantum chemical calculations are indispensable for predicting the performance of energetic materials. These methods can estimate key thermochemical and detonation parameters, providing a theoretical assessment of a compound's energetic potential. researchgate.net

Enthalpy of Formation and Related Thermodynamic Parameters

The enthalpy of formation (ΔHf) is a fundamental thermodynamic property that represents the energy stored in a molecule and is a critical input for performance calculations. While a specific calculated value for this compound was not found in the search results, the methods for its determination are well-documented for similar energetic compounds. researchgate.net

Quantum chemistry software, such as Gaussian, is used to calculate the gas-phase enthalpy of formation. This is often achieved through isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach allows for significant error cancellation, leading to more accurate results. The solid-state enthalpy of formation can then be estimated by subtracting the enthalpy of sublimation, which can also be calculated or estimated.

For a series of energetic salts based on 1-nitramino-2,4-dinitroimidazole, enthalpies of formation were calculated using the CBS-4M method, yielding positive values that are indicative of high-energy content. researchgate.net For other related salts, calculated enthalpies of formation ranged from +193.4 to +1040.6 kJ·mol⁻¹, highlighting the significant energy storage capacity of these types of molecules. researchgate.net

Detonation Performance Modeling (e.g., Detonation Velocity and Pressure)

Detonation velocity (D) and detonation pressure (P) are the most common metrics for the performance of an explosive. These parameters can be predicted using thermochemical computer codes like EXPLO5 or through empirical relations like the Kamlet-Jacobs equations. These models utilize the calculated enthalpy of formation and the material's density (either from experimental X-ray diffraction data or theoretical packing predictions).

For a range of energetic materials based on nitroazoles, these calculations have been shown to provide reliable estimates of performance. researchgate.net For example, energetic salts of 1-nitramino-2,4-dinitroimidazole have predicted detonation velocities ranging from 8370 to 9209 m·s⁻¹ and detonation pressures from 29.3 to 40.5 GPa. researchgate.net Other novel materials have shown calculated detonation velocities between 7117 and 8826 m·s⁻¹ and pressures between 21.1 and 34.7 GPa. researchgate.net

To provide context, the performance of these advanced materials is often compared to well-known explosives. The accurate prediction of these metrics for this compound would require a dedicated computational study using its specific enthalpy of formation and crystal density.

Sensitivity Predictions (e.g., Impact and Friction Sensitivity)

Predicting the sensitivity of an energetic material to external stimuli like impact and friction is paramount for safety. Computational models have been developed to correlate molecular properties with sensitivity. These models often use descriptors derived from the calculated electrostatic potential on the molecular surface or the energies of frontier molecular orbitals (HOMO and LUMO).

While specific sensitivity predictions for this compound are not detailed in the provided search results, data for related compounds illustrate the typical findings. For a series of energetic salts, experimental impact sensitivities were found to be between 5 J and >40 J, while friction sensitivities ranged from 108 N to >360 N. researchgate.net A value greater than 40 J for impact sensitivity and 360 N for friction sensitivity generally characterizes a material as being very insensitive. researchgate.net

The development of quantitative structure-property relationship (QSPR) models is a common approach for predicting sensitivity. researchgate.net These models use statistical methods to build a correlation between calculated molecular descriptors and experimentally measured sensitivity data for a training set of molecules. Such a model could be applied to this compound to estimate its sensitivity profile.

Reactivity and Reaction Mechanism Studies of 2 Methyl 4,5 Dinitro 1h Imidazole

Thermal Rearrangement Pathways of Dinitroimidazoles

The thermal stability and potential for rearrangement of dinitroimidazole derivatives are of significant interest. For the related compound, 1-methyl-4,5-dinitro-1H-imidazole, thermal analysis indicates good stability, with decomposition initiating at approximately 250°C and a primary exothermic decomposition peak occurring at 278.5°C. wikipedia.org

Studies on other dinitroimidazole isomers, such as 1,4-dinitroimidazole, have shown that thermal rearrangement is a possible pathway. For instance, 1,4-dinitroimidazole can rearrange to 2,4-dinitroimidazole (B52884). This type of rearrangement often involves the migration of a nitro group from a nitrogen atom to a carbon atom of the imidazole (B134444) ring, a process that can be influenced by temperature and the substitution pattern on the ring.

Nucleophilic Substitution Reactions of 2-Methyl-4,5-dinitro-1H-imidazole

The electron-deficient nature of the imidazole ring in this compound makes it a prime substrate for various nucleophilic substitution reactions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, leading to diverse mechanisms such as cine-substitution and ANRORC.

Nucleophilic Cine-Substitution Mechanisms

A notable reaction pathway for dinitroimidazoles is cine-substitution, where the incoming nucleophile attacks a position adjacent to the carbon atom bearing the leaving group. Research has demonstrated that 1,4-dinitroimidazoles can react with thiol-containing molecules, such as the amino acid cysteine, through this mechanism under acidic to neutral aqueous conditions. nih.gov

The proposed mechanism involves the nucleophilic addition of the thiol to the C-5 position of the imidazole ring. This is followed by a re-aromatization step that results in the elimination of the N1-nitro group as the leaving group. nih.gov The regioselectivity of this reaction is highly sensitive to the substitution pattern on the imidazole ring. For instance, a methyl group at the C-5 position completely inhibits the reaction, whereas a methyl group at the C-2 position, as in 2-methyl-1,4-dinitroimidazole, allows the reaction to proceed efficiently. nih.gov This indicates that the C-5 position is the primary site of nucleophilic attack for the cine-substitution to occur.

| Dinitroimidazole Derivative | Nucleophile | Reaction Outcome | Key Finding |

|---|---|---|---|

| 1,4-Dinitroimidazole | Cysteine | Successful cine-substitution | Reaction proceeds via nucleophilic attack at C-5. nih.gov |

| 2-Methyl-1,4-dinitroimidazole | Cysteine | Successful cine-substitution | C-2 methyl group does not hinder the reaction. nih.gov |

| 5-Methyl-1,4-dinitroimidazole | Cysteine | No reaction | C-5 methyl group blocks the required nucleophilic attack. nih.gov |

ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) Reactions

The ANRORC mechanism is a significant pathway in the reaction of heterocyclic compounds with strong nucleophiles, particularly amines. wikipedia.org This multi-step process involves the initial A ddition of the N ucleophile to the heterocyclic ring, followed by R ing O pening to form an intermediate, and subsequent R ing C losure to yield the final substituted product. wikipedia.org This mechanism is distinct from direct substitution as it involves the cleavage and reformation of the heterocyclic ring.

The reaction of dinitroimidazole derivatives with aromatic primary amines, such as aniline, has been shown to proceed through an ANRORC-like mechanism. Computational and experimental studies suggest that the reaction is initiated by the nucleophilic attack of the amine at the C5 position of the dinitroimidazole ring. researchgate.net This initial addition leads to the formation of a ring-opened intermediate, which then cyclizes and eliminates a nitramide (B1216842) molecule to form the final substituted product.

Aliphatic primary amines, like the ε-amino group of the amino acid lysine (B10760008), also react with 1,4-dinitroimidazoles through a mechanism consistent with ANRORC. nih.govresearchgate.net Unlike the reaction with thiols in aqueous media, the reaction with amines such as lysine requires organic solvents and the presence of a base. nih.govresearchgate.net The reaction is specific to the primary amine of lysine, with no reaction observed with other nucleophilic amino acids under these conditions. nih.gov The mechanism involves the nucleophilic attack by the amine at the C5 position, followed by the characteristic ring-opening and ring-closure sequence. researchgate.net

| Amine Type | Example Nucleophile | Reaction Conditions | Mechanism |

|---|---|---|---|

| Aromatic | Aniline | - | ANRORC-like mechanism initiated by attack at C5. researchgate.net |

| Aliphatic | Lysine (ε-amino group) | Organic solvent, base | Ring-opening and ring-closing mechanism. nih.govresearchgate.net |

| Aliphatic | 4-(2-aminoethyl)phenol | - | Reaction supports C5 as the site for nucleophilic addition. nih.gov |

The reactivity of dinitroimidazoles extends to more complex biomolecules, including amino derivatives of nucleosides. Dinitroimidazole-based reagents have been developed for the functionalization of oligonucleotides. nih.gov These reagents utilize the specific reactivity of the dinitroimidazole core to form stable conjugates with modified oligonucleotides. The reaction pathway allows for the attachment of various functionalities, such as polyethylene (B3416737) glycol (PEG), peptides, or proteins, to the oligonucleotide. nih.gov This application implies a reaction between the dinitroimidazole moiety and an amino group present on the nucleoside or a linker attached to it, proceeding through a mechanism analogous to those observed with other primary amines.

Photochemical Reactivity and Nitrating Agent Properties

Certain dinitroimidazoles have been identified as photoactivated donors of reactive nitrogen species. Specifically, 5-methyl-1,4-dinitroimidazole (DNI) undergoes homolytic cleavage when exposed to UV-A light. ovid.com This photochemical process generates a nitroimidazolyl radical (•NI) and nitrogen dioxide (•NO₂). ovid.com This property makes DNI a useful tool for studying the effects of nitrogen dioxide in biological systems. ovid.com

The photochemically generated nitrogen dioxide from dinitroimidazoles like DNI can induce protein tyrosine nitration, which is a significant oxidative post-translational modification. ovid.comresearchgate.net This process involves the addition of a nitro group to a tyrosine residue, forming 3-nitrotyrosine. nih.govnih.gov This modification can alter the structure and function of proteins and is considered a marker of "nitroxidative stress" in cells. nih.govnih.gov

The mechanism of tyrosine nitration is believed to be a free-radical-mediated process. nih.gov The tyrosyl radical (Tyr•) is a key intermediate that can react with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine. researchgate.netnih.gov Studies have shown that DNI can effectively nitrate (B79036) tyrosine residues in various peptides and proteins under neutral aqueous conditions upon irradiation with 390 nm light. researchgate.net

Interestingly, the efficiency of DNI-mediated nitration can be influenced by the protein's environment. For instance, while DNI readily nitrates human hemoglobin, it is largely ineffective at nitrating tyrosine residues in horse cytochrome c and myoglobin. ovid.com This suggests a protective effect of the heme group within its native protein structure, which appears to involve a catalytic cycle that scavenges •NO₂. ovid.com

Disproportionation Reactions in Acidic Media

Under certain conditions, dinitroimidazoles can undergo disproportionation reactions. For example, 1,4-dinitro-1H-imidazoles are known to undergo disproportionation in hot sulfuric acid. arkat-usa.org This type of reaction involves the simultaneous oxidation and reduction of the same compound.

Denitration Reactions

Denitration, the removal of a nitro group, is another observed reaction pathway for dinitroimidazoles. When 1,4-dinitro- and 2-methyl-1,4-dinitroimidazoles are heated in solution between 100-140°C, they can rearrange to form C-nitro isomers and also yield some denitration products. researchgate.net Additionally, radiation-induced reactions of a nickel(II) complex of a metronidazole (B1676534) derivative (a nitroimidazole) in aqueous solution have been shown to lead to denitration. rsc.org In these reactions, hydrated electrons can generate a nitroanion radical, a portion of which undergoes denitration. rsc.org

Oxidation Processes Affecting the Imidazole Ring during Nitration

The nitration of 2-methylimidazole (B133640) to produce nitro derivatives is a process that can be accompanied by oxidative side reactions that affect the integrity of the imidazole ring. tsu.ru The introduction of a nitro group into the imidazole ring often requires harsh conditions, such as high temperatures and the use of highly concentrated nitric and sulfuric acids. tsu.rugoogle.com These aggressive conditions can lead to the oxidative splitting of the imidazole ring, which is accompanied by a significant exothermic effect and the evolution of nitrogen oxides. google.com

Increasing the reaction temperature during nitration can lead to a decrease in the yield of the desired nitro-product due to these side oxidative ring-opening reactions. tsu.ru In some cases, the oxidation of the imidazole ring during nitration can lead to the formation of byproducts like ethanedioic acid. icm.edu.pl This has been observed during the nitration of various imidazole derivatives, including 2-methylimidazole. icm.edu.pl

Kinetic Analysis of Reaction Pathways of this compound

A comprehensive kinetic analysis of the reaction pathways for this compound is not extensively documented in publicly available scientific literature. However, valuable insights into its potential reactivity and decomposition can be inferred from studies on structurally similar compounds, particularly its isomer, 1-methyl-4,5-dinitro-1H-imidazole (1-MDNI), and other dinitroimidazole derivatives. These studies, employing techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), provide a foundational understanding of the thermal behavior and decomposition kinetics that are likely to influence the reaction pathways of this compound.

Research into the thermal decomposition of 1-MDNI reveals that the compound has good thermal stability, with decomposition initiating at approximately 250°C and reaching a peak at 278.5°C as observed by DSC. researchgate.net This suggests that this compound would also exhibit significant thermal stability.

Kinetic studies on other nitroimidazole derivatives, such as 2,4-dinitroimidazole (2,4-DNI), have determined the activation energy for thermal decomposition to be in the range of 150-170 kJ/mol. researchgate.net For instance, the thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion, another energetic material, was found to follow first-order kinetics with rate constants increasing with temperature. nih.gov It is plausible that the decomposition of this compound would also follow a similar kinetic order, with the rate of reaction being highly dependent on temperature.

The primary reaction pathway of concern for nitroaromatic compounds is thermal decomposition. For nitroimidazoles, this process is often initiated by the cleavage of the C-NO2 or N-NO2 bond. The position of the nitro groups and other substituents on the imidazole ring significantly influences the activation energy and the subsequent decomposition mechanism.

While specific kinetic parameters for this compound are not available, the data from related compounds can provide an estimation of its reactivity. The following table summarizes kinetic data for the thermal decomposition of related nitroaromatic compounds.

Table 1: Thermal Decomposition Kinetic Data for Related Nitroaromatic Compounds

| Compound | Method | Activation Energy (kJ/mol) | Decomposition Peak (°C) | Kinetic Order |

|---|---|---|---|---|

| 1-methyl-4,5-dinitro-1H-imidazole | DSC | Not Reported | 278.5 | Not Reported |

| Other Nitroimidazoles | TG-DTA | 150-170 | 196-225 | Not Reported |

Further research, including detailed experimental studies and computational modeling, is necessary to elucidate the specific reaction pathways and determine the precise kinetic parameters for the decomposition of this compound. Such studies would involve techniques like isothermal and non-isothermal thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry to identify decomposition products and intermediates, thereby allowing for the formulation of a detailed reaction mechanism.

Spectroscopic Characterization and Advanced Analytical Techniques in 2 Methyl 4,5 Dinitro 1h Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-methyl-4,5-dinitro-1H-imidazole. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compound.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals corresponding to the protons in the molecule. The structure of the compound is characterized by elemental analysis, IR, ¹H NMR, and MS. researchgate.net The resulting products' structures are confirmed through ¹H and ¹³C NMR spectroscopy. derpharmachemica.com

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The structures of the synthesized compounds are established by ¹H and ¹³C NMR spectroscopy. derpharmachemica.com

Interactive Data Table: NMR Spectroscopic Data for Imidazole (B134444) Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 12.69 (s, 1H), 8.09 (d, J = 7.5 Hz, 2H), 7.55 (d, J =7.5 Hz, 2H), 7.52-7.43 (m, 6H), 7.38 (dd, J = 7.0 Hz, 2H), 7.31 (dd, J = 7.5 Hz, 2H), 7.22 (dd, J = 7.0 Hz, 2H) | 145.5, 137.1, 135.2, 131.1, 130.3, 128.7, 128.7, 128.5, 128.2, 128.2, 127.8, 127.1, 126.5, 125.2 |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | Not Specified | Not Specified | Not Specified |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMSO-d6 | 13.01 (s, 1H),12.93(s, 1H), 8.01 (d, J = 10 Hz, 1H), 7. 52-7.40 (m, 7H), 7.32 (dd, J = 7.5 Hz, 2H), 7.26-7.23 (m, 2H), 6.96-6,90 (m, 2H) | 157.0, 146.2, 134.5, 133.9, 130.6, 130.4, 129.1, 128.9, 128.7, 127.6, 127.4, 127.1, 125.3, 119.2, 117.2, 113.2 |

| 1-Allyl-2-methyl-4-nitro-1H-imidazole | CDCl₃ | 2.5 (s, 3H; CH₃), 5.1 (d, 2H, NCH₂), 5.4 (m, 2H, =CH₂), 5.87 (m, 1H, HC=), 7.93 (s, 1H, H-5) | Not Specified |

| 2-Méthyl-4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole | DMSO-d6 | 2.38 (s, 3H, CH₃), 3.62 (t, 1H, J = 2.4 Hz, ≡CH), 4.97 (d, 2H, J = 2.4 Hz, NCH₂) | Not Specified |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound reveals characteristic absorption bands. The structure of 1-methyl-4,5-dinitroimidazole (B100128) was confirmed using IR, elemental analysis, ¹H NMR, and MS. researchgate.net The presence of the imidazole ring and the nitro groups are confirmed by specific vibrational modes. For instance, the N-H stretching frequency in related imidazole compounds is observed around 3020 cm⁻¹. researchgate.net In a study of 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles, new peaks at 1400 cm⁻¹ (C=N) and 3445 cm⁻¹ (N-H stretching) confirmed the presence of the imidazole group. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds that are weakly active in the infrared. Both FTIR and Raman spectroscopy were used to characterize copper(II) complexes with 2-methyl-5-nitroimidazole (B138375). nih.gov

Interactive Data Table: Vibrational Spectroscopic Data for Imidazole Derivatives

| Compound | Technique | Characteristic Frequencies (cm⁻¹) | Reference |

| 2,4,5-Triphenyl-1H-imidazole | FTIR (KBr) | 3417, 3037, 2967, 1600, 1502, 1487, 1460, 766, 696 | rsc.org |

| 2-(4-Methylphenyl)-1,4,5-triphenyl imidazole | FTIR (KBr) | 3427, 3047, 2920, 1593, 1489, 1442, 1377, 1320 | rsc.org |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | FTIR (KBr) | 3421, 3213, 3061, 1607, 1494, 1443, 1383, 1261, 758, 694 | rsc.org |

| 1H-imidazole ligand | FTIR | 3020 (N-H stretching) | researchgate.net |

| IDCA@AgNPs | FTIR | 1400 (C=N), 3445 (N-H stretching), 687 (Ag-N) | nih.gov |

Mass Spectrometry (MS) and Isotope Labeling Techniques for Mechanistic Studies

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The structure of the compound was characterized by IR, elemental analysis, ¹H NMR, and MS. researchgate.netenergetic-materials.org.cn

Isotope Labeling: Isotope labeling is a sophisticated technique used to trace the pathways of chemical reactions and to understand fragmentation mechanisms in mass spectrometry. In studies of related nitroimidazoles, isotope labeling with ¹⁵N and ¹³C has been employed to elucidate reaction mechanisms. For example, the treatment of dinitroimidazoles with potassium [¹⁵N]cyanide or potassium [¹³C]cyanide has been used to synthesize isotopically modified products. researchgate.net This technique allows for the detailed analysis of fragmentation patterns in the mass spectrometer, confirming the presence of labeled atoms in the fragment ions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive method for detecting and characterizing species with unpaired electrons, such as radicals. In the context of this compound, EPR spectroscopy is crucial for studying its decomposition pathways, which can involve radical intermediates. The thermal decomposition of energetic materials often proceeds through radical mechanisms, and EPR can provide direct evidence of their formation. Copper(II) complexes with 2-methyl-5-nitroimidazole were characterized in the solid state using EPR spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

UV-Vis spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light can promote electrons to higher energy orbitals, providing information about the chromophores present, primarily the nitro groups and the imidazole ring. This technique is also valuable for investigating the photochemical stability and decomposition of the compound upon exposure to light. In a study involving 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles, UV-visible spectroscopy was used to monitor the colorimetric detection of Zn²⁺ and homocysteine, with surface plasmon resonance absorbance values observed at 485 nm and 512 nm, respectively. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

The thermal behavior of this compound is a critical aspect of its characterization as an energetic material. DSC and TGA are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is used to determine its melting point and decomposition temperature. Studies have shown that the compound has a melting point of around 75-78°C and begins to decompose at approximately 250°C, with a main exothermic decomposition peak at 278.5°C, indicating good thermal stability. researchgate.netresearchgate.net DSC has also been used to study the compatibility of 1-methyl-4,5-dinitroimidazole with other high-energy explosives like RDX, HMX, and CL-20. tandfonline.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition kinetics of this compound. TGA, in conjunction with DSC, has been used to study the thermolysis of related nitroimidazoles, revealing exothermic decomposition with maximum temperatures in the range of 196-225°C. researchgate.net

Interactive Data Table: Thermal Analysis Data for this compound and Related Compounds

| Compound | Technique | Key Findings | Reference |

| 1-Methyl-4,5-dinitro-1H-imidazole | DSC | Melting point: 75°C; Decomposition start: ~250°C; Main exothermic peak: 278.5°C | researchgate.net |

| 1-Methyl-4,5-dinitro-1H-imidazole | DSC | Melting point: 78°C | researchgate.net |

| 4,5-MDNI | DSC/ARC | Studied for thermal decomposition performance, stability, and compatibility with other explosives. | tandfonline.com |

| Nitroimidazoles (III, V, VII) | TG-DTA | Exothermic decomposition with T(max) in the range of 196-225°C. | researchgate.net |

Advanced Applications and Functionalization of 2 Methyl 4,5 Dinitro 1h Imidazole

Energetic Materials Research and Development

Nitroimidazole derivatives, including isomers like 1-methyl-4,5-dinitro-1H-imidazole (1,4,5-MDNI) and 2,4-dinitroimidazole (B52884) (2,4-DNI), are recognized for their potential as advanced energetic materials. researchgate.netresearchgate.net Their favorable thermal stability and reduced sensitivity compared to conventional explosives like RDX and HMX make them attractive candidates for next-generation applications. researchgate.net

Research into dinitroimidazole compounds highlights their suitability for propellant and Insensitive Munition (IM) formulations. researchgate.net 2,4-Dinitroimidazole (2,4-DNI), for instance, is noted as a novel energetic material with significantly lower sensitivity than RDX and HMX. researchgate.net Its performance characteristics, including a good oxygen balance and a high heat of formation, suggest strong potential for propellant applications. google.com The isomer 1-methyl-4,5-dinitro-1H-imidazole is considered a promising melt-castable explosive that could serve as a replacement for TNT, offering high energy and low sensitivity. researchgate.netresearchgate.net Theoretical calculations suggest that related trinitroimidazole salts are also potential propellants. researchgate.net The detonation velocity for 1-methyl-4,5-dinitroimidazole (B100128) has been determined to be 7093 m/s. researchgate.net

Cocrystallization is an effective strategy for modifying the physical properties of energetic materials, including sensitivity and thermal stability. researchgate.net By combining different molecules into a single crystal lattice, it is possible to engineer materials with superior performance. For example, a cocrystal of the high-energy explosive CL-20 with 2,4-DNI resulted in a material with surprisingly low impact sensitivity (up to 60.4 cm in drop tests) and better thermal stability than pure CL-20. researchgate.net Similarly, a cocrystal of 1-methyl-4,5-dinitroimidazole and CL-20 exhibits a significant reduction in impact sensitivity compared to pure CL-20 and HMX, while maintaining a high predicted detonation velocity of 9242 m/s. researchgate.net This approach demonstrates the potential to fine-tune the balance between performance and safety in energetic materials. researchgate.netresearchgate.net

The thermal behavior of 2-methyl-4,5-dinitro-1H-imidazole and its isomers is a critical aspect of their evaluation for safety and performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used for this purpose. Studies on 1-methyl-4,5-dinitro-1H-imidazole (also referred to as 4,5-MDNI) show it possesses good thermal stability, with a melting point around 75-78°C and a decomposition onset at approximately 250°C. researchgate.netosi.lvresearchgate.net The main exothermic decomposition peak for this compound has been reported at 278.5°C. researchgate.netosi.lv For the related compound 2,4-DNI, the decomposition is a three-step process with an ignition temperature of 285°C and a calculated activation energy of 205 ± 15 kJ/mol. researchgate.net These findings indicate that dinitroimidazoles are thermally robust, a crucial characteristic for safe handling and application in IM formulations. researchgate.nettandfonline.com

| Property | 1-methyl-4,5-dinitro-1H-imidazole | 2,4-dinitroimidazole | Source |

| Melting Point | 75-78°C | N/A | researchgate.netresearchgate.net |

| Decomposition Onset | ~250°C | N/A | researchgate.netosi.lv |

| Main Decomposition Peak | 278.5°C | 257.2°C (in CL-20 cocrystal) | researchgate.netresearchgate.net |

| Ignition Temperature | N/A | 285°C | researchgate.net |

| Activation Energy (Ea) | N/A | 205 ± 15 kJ/mol | researchgate.net |

Biological and Pharmaceutical Investigations of Nitroimidazole Systems

Beyond energetic applications, the nitroimidazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly for its antimicrobial properties. jocpr.com The 5-nitroimidazole structural unit is essential for the biological activity seen in drugs used to treat infections caused by anaerobic bacteria and protozoa. jocpr.com

Derivatives of 2-methyl-5-nitroimidazole (B138375) have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. Research has demonstrated that certain hydrazone derivatives of secnidazole, which contains the 2-methyl-5-nitroimidazole core, exhibit notable inhibitory effects against Gram-negative bacteria, including Escherichia coli and Salmonella typhi. researchgate.netiaea.org One specific derivative showed good inhibitory potential against a panel of Gram-negative bacteria that included E. coli and S. typhi. researchgate.net Other studies on related 5-nitroimidazole hybrids have also confirmed activity against E. coli. nih.gov This indicates that functionalization of the core 2-methyl-nitroimidazole structure can yield compounds with significant antibacterial efficacy.

| Derivative Type | Target Organism | Observed Activity | Source |

| Hydrazone derivative of Secnidazole (Compound 3) | Escherichia coli, Salmonella typhi | Good inhibitory potential | researchgate.net |

| Hydrazone derivative of Secnidazole (Compound 3) | Salmonella paratyphi A | Good inhibitory potential | researchgate.net |

| Metronidazole (B1676534)/1,2,3-triazole conjugate (38a) | Escherichia coli | Potent activity (IC50: 360 nM) | nih.gov |

| 5-nitroimidazole/pyrrole hybrids (2a-f) | Escherichia coli | Moderate activity (MIC: 40–70 µM) | nih.gov |

Antimicrobial Efficacy

Antifungal Activity Against Fungal Pathogens (e.g., Candida species)

While research on the antifungal properties of this compound is still developing, the broader class of nitroimidazoles has shown significant promise in combating fungal infections. For instance, derivatives of 5-nitroimidazoles have been synthesized and evaluated for their activity against various fungal strains. jocpr.com Studies on other imidazole (B134444) derivatives have demonstrated moderate inhibitory activity against Candida species, with the potential for this activity to be enhanced when used in combination with other agents. nih.gov The mechanism of action is often linked to the alteration of fungal cell membrane permeability. nih.gov Specifically, some imidazole derivatives, when combined with surfactants like sodium dodecyl sulphate (SDS), have shown a synergistic effect, leading to a significant decrease in the minimum inhibitory concentration (MIC) against Candida species. nih.gov This enhancement is attributed to the increased intracellular influx of the imidazole compound. nih.gov

Further research into compounds containing nitro groups, such as methyl 3,5-dinitrobenzoate (B1224709), has shown inhibitory effects against Candida albicans, suggesting a multi-target antifungal mechanism. nih.gov The development of nanoemulsions containing these nitro compounds has also been explored to improve their antifungal efficacy. nih.gov Although direct and extensive studies on the antifungal activity of this compound against Candida are not widely published, the existing data on related nitroimidazole and dinitro compounds provide a strong rationale for its investigation as a potential antifungal agent. The synthesis of various 2-methyl-5-nitroimidazole derivatives has been a focus, with the aim of developing new antimicrobial agents. jocpr.comresearchgate.net

Below is a table summarizing the antifungal activity of selected imidazole and nitro-containing compounds against Candida species, providing a comparative context for the potential of this compound.

| Compound/Derivative | Fungal Strain(s) | Key Findings |

| Imidazole Derivatives (SAM3, SAM5, AM5) | Candida spp. | Moderate inhibitory activity; synergistic effect with SDS, significantly lowering MIC. nih.gov |

| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans | Inhibited growth of all strains tested; proposed multi-target mechanism. nih.gov |

| 2-Methyl-5-nitroimidazole Derivatives | General antimicrobial | Synthesized as potential antimicrobial agents. jocpr.com |

Anticancer Properties and Cytotoxicity Studies

The field of oncology has seen a growing interest in nitroimidazole-based compounds due to their potential as anticancer agents. nih.gov The hypoxic (low oxygen) environment characteristic of solid tumors makes them resistant to conventional therapies like radiation and chemotherapy. nih.gov Nitroimidazoles are bioreductive drugs, meaning they are activated under hypoxic conditions, leading to selective toxicity towards cancer cells while sparing healthy, well-oxygenated tissues. nih.govmdpi.com

While specific studies on the anticancer properties of this compound are limited in publicly available literature, research on other functionalized nitroimidazoles provides a strong foundation for its potential in this area. For example, Evofosfamide, a 2-nitroimidazole (B3424786) derivative, is a hypoxia-activated prodrug that has been in clinical development for cancer treatment. mdpi.com It works by releasing a DNA-crosslinking agent under hypoxic conditions. mdpi.com The cytotoxicity of various imidazole derivatives has been evaluated against several human tumor cell lines, with some compounds showing significantly higher activity than reference drugs like doxorubicin. nih.gov

The general mechanism involves the reduction of the nitro group within the hypoxic tumor cell, generating reactive intermediates that can damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death. mdpi.comnih.gov The design and synthesis of novel nitroimidazole scaffolds are an active area of research aimed at developing more effective and targeted anticancer therapeutics. nih.govresearchgate.netnih.gov

The following table presents data on the cytotoxicity of selected imidazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives | Various human tumor cell lines | Most tested compounds showed potential cytotoxic activity considerably higher than that of the reference compounds, ellipticine (B1684216) and doxorubicin. nih.gov |

| Evofosfamide (a 2-nitroimidazole derivative) | Solid tumors | Acts as a hypoxia-activated prodrug, releasing a DNA-crosslinking anti-cancer agent. mdpi.com |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives | HT-29 and MCF-7 carcinoma cell lines | Three compounds were identified as the most active anticancer agents in the series. nih.gov |

| Imidazoles linked with 2-benzylbenzofurane | HL-60, A549, SW480, MCF-7, and SMMC-7721 | Two compounds were found to be the most potent and more active than cisplatin. nih.gov |

Mechanism of Action of Nitroimidazole-Based Therapeutics and Photoactivatable Agents

The therapeutic effects of nitroimidazole-based drugs, including their antimicrobial and anticancer activities, are primarily attributed to the bioreductive activation of the nitro group. nih.govmdpi.com This process is particularly effective in anaerobic or hypoxic environments, such as those found in anaerobic bacteria, certain parasites, and solid tumors. mdpi.comhumanjournals.com

Under low-oxygen conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, a process catalyzed by cellular reductases. mdpi.com This reduction generates a highly reactive nitro radical anion. acs.org In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, rendering it inactive in healthy tissues. However, in hypoxic environments, the nitro radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. humanjournals.com These reactive intermediates can then interact with and damage critical cellular components like DNA, proteins, and other macromolecules, leading to cell death. mdpi.comnih.gov Studies on reduced misonidazole, a nitroimidazole radiosensitizer, have shown that it can cause DNA strand breakage. nih.gov

Recently, the development of photoactivatable nitroimidazole agents has emerged as a promising strategy. These compounds can be activated by light, offering a higher degree of spatial and temporal control over their cytotoxic effects. This approach could potentially minimize off-target toxicity and enhance the precision of cancer therapy.

The mechanism of action for nitroimidazole-based therapeutics can be summarized in the following steps:

Diffusion into the target cell: The nitroimidazole compound enters the cell. humanjournals.com

Bioreductive activation: In a hypoxic environment, the nitro group is reduced to a reactive nitro radical anion. mdpi.comacs.org

Formation of cytotoxic intermediates: Further reduction leads to the formation of highly reactive species. humanjournals.com

Cellular damage: These intermediates damage DNA, proteins, and other vital cellular components, leading to cell death. mdpi.comnih.gov

Design of Functionalized Nitroimidazole Scaffolds for Pharmaceutical Applications

The nitroimidazole scaffold is a highly versatile platform for the design and synthesis of new pharmaceutical agents. mdpi.comnih.govdntb.gov.ua By modifying the substituents on the imidazole ring, researchers can fine-tune the physicochemical and biological properties of the resulting compounds to target specific diseases. nih.gov The development of functionalized nitroimidazoles has led to drugs with a wide range of applications, including antibacterial, antiviral, antiparasitic, and anticancer activities. nih.govdntb.gov.ua

A key strategy in the design of functionalized nitroimidazoles involves introducing different chemical groups at various positions on the imidazole ring to enhance efficacy, improve selectivity, and reduce toxicity. nih.govresearchgate.net For instance, the synthesis of Delamanid, an anti-tuberculosis drug, involved the creation of a nitroimidazooxazole scaffold through a multi-step process. researchgate.net This highlights the importance of synthetic chemistry in creating novel and effective therapeutic agents based on the nitroimidazole core. nih.govdntb.gov.ua

The process of designing and synthesizing these functionalized scaffolds often involves:

Identification of a lead compound: Starting with a known nitroimidazole with some biological activity. nih.govdntb.gov.ua

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the lead compound and evaluating the impact on its biological activity.

Computational modeling: Using computer simulations to predict the binding of new derivatives to their biological targets.

Synthesis and biological evaluation: Chemically synthesizing the most promising candidates and testing their activity in vitro and in vivo. nih.gov

The ultimate goal is to develop new drugs with improved therapeutic profiles, overcoming challenges such as drug resistance and adverse side effects associated with existing treatments. mdpi.com

Coordination Chemistry and Metal Complexes of Nitroimidazoles

The nitrogen atoms in the imidazole ring of nitroimidazoles make them excellent ligands for coordinating with metal ions. This has led to a growing interest in the coordination chemistry of these compounds and the synthesis of novel metal-nitroimidazole complexes.

Synthesis and Characterization of Metal-Nitroimidazole Complexes

The synthesis of metal-nitroimidazole complexes typically involves the reaction of a nitroimidazole ligand, such as this compound, with a metal salt in a suitable solvent. nih.govcdnsciencepub.com The resulting complexes can exhibit a variety of coordination geometries and stoichiometries depending on the metal ion, the specific nitroimidazole ligand, and the reaction conditions. cdnsciencepub.com

For example, silver complexes with 4-nitroimidazole (B12731) have been synthesized and characterized. cdnsciencepub.com In acidic solutions, these reactions yield cationic complexes where the silver ion is coordinated to two neutral nitroimidazole ligands. cdnsciencepub.com The characterization of these complexes often involves a range of analytical techniques, including:

X-ray crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles. nih.govcdnsciencepub.com

Infrared (IR) spectroscopy: To identify the vibrational modes of the bonds within the complex and confirm the coordination of the ligand to the metal. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy: To probe the electronic environment of the atoms within the complex in solution. cdnsciencepub.com

Elemental analysis: To determine the elemental composition of the synthesized complex. researchgate.net

The synthesis of radiolabeled nitroimidazole derivatives conjugated with chelating agents has also been a significant area of research, particularly for applications in medical imaging. nih.gov These complexes, often involving metals like Gallium-68, are designed for use in positron emission tomography (PET) to visualize hypoxic tissues in tumors. nih.gov

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal-nitroimidazole complexes are crucial for understanding their properties and reactivity. The formation of a coordinate bond involves the donation of a lone pair of electrons from a nitrogen atom of the imidazole ring to an empty orbital of the metal ion. libretexts.org

Molecular orbital theory provides a detailed picture of the bonding in these complexes. libretexts.orgyoutube.com The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orgyoutube.com The energy levels of these orbitals determine the electronic properties of the complex, such as its color and magnetic behavior. youtube.com

In many transition metal complexes, the d-orbitals of the metal are split into different energy levels by the electrostatic field of the surrounding ligands, a concept described by crystal field theory and ligand field theory. youtube.com The magnitude of this splitting depends on the nature of the ligand and the metal ion. youtube.com In addition to the primary sigma (σ) bond formed by the donation of electrons from the ligand to the metal, pi (π) bonding interactions can also occur. youtube.com These can involve the back-donation of electron density from the metal's d-orbitals to empty π* orbitals of the ligand, which can strengthen the metal-ligand bond. youtube.com

The electronic structure of these complexes can be investigated using various spectroscopic techniques, including UV-visible spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide insights into the nature of the metal-ligand bond and help to rationalize the observed chemical and physical properties of the complexes.

Semi-Coordination Phenomena and Ligand Field Effects of this compound

The coordination chemistry of this compound is a subject of significant academic interest, primarily due to the molecule's potential to act as a versatile ligand. The presence of multiple potential donor sites—the two nitrogen atoms of the imidazole ring and the oxygen atoms of the two nitro groups—allows for a variety of bonding modes. This section delves into the nuanced concepts of semi-coordination phenomena and the associated ligand field effects observed in complexes of this dinitroimidazole derivative.

Understanding Semi-Coordination

Semi-coordination refers to a weak interaction between a metal center and a potential donor atom of a ligand, which is stronger than a van der Waals interaction but weaker than a typical covalent coordination bond. In the context of this compound, the oxygen atoms of the nitro groups are the primary candidates for such interactions.

Recent studies on related nitro-containing ligands have provided a framework for understanding these interactions. A key distinction is made between covalent (coordinative) binding and noncovalent semi-coordination. Covalent bonds are typically characterized by shorter metal-oxygen distances (2.0–2.3 Å), whereas noncovalent semi-coordination involves longer distances (>2.5 Å). rsc.org Theoretical models like Electron Localization Function (ELF), Electron Density (ED), and Energy Decomposition Analysis (EDA) have shown that electrostatic effects are predominant in these semi-coordination interactions. rsc.org

For instance, research on copper(II) complexes with 2-methyl-5-nitroimidazole, a structurally similar ligand, has employed Density Functional Theory (DFT) and the Independent Gradient Model (IGM) to quantify the extent of semi-coordination. nih.gov The Independent Bond Strength Index (IBSI) has been used to correlate the strength of the semi-coordination with the length of the axial metal-oxygen bond. nih.gov This work demonstrates that as the bond length increases, the covalent character of the interaction decreases, which is a hallmark of semi-coordination. nih.gov

In this compound, the two nitro groups are twisted with respect to the imidazole plane. In the related compound 1-methyl-4,5-dinitro-1H-imidazole, these dihedral angles are 24.2° and 33.4°. nih.gov This steric hindrance can influence the ability of the nitro group's oxygen atoms to approach a metal center, making outright covalent bonding less likely and favoring semi-coordination.

The following table summarizes the expected coordination behavior based on analogous compounds:

| Interaction Type | Donor Atom(s) | Expected Bond Distances (M-O) | Key Influencing Factors |

| Covalent Coordination | Imidazole Ring Nitrogen (N1 or N3) | ~2.0 - 2.2 Å | Basicity of the imidazole ring, steric hindrance from the methyl group. |

| Semi-Coordination | Nitro Group Oxygen(s) | > 2.5 Å | Steric hindrance from the twisted nitro groups, electrostatic attraction between the metal and the electronegative oxygen atoms. |

| No Interaction | Nitro Group Oxygen(s) | > van der Waals radii | Significant steric bulk on the metal center or co-ligands. |

Ligand Field Effects

The electronic properties of this compound as a ligand have a profound impact on the d-orbital energies of a coordinated metal ion, an effect described by Ligand Field Theory (LFT). britannica.comwikipedia.org The imidazole ring itself is a moderate σ-donor. wikipedia.org However, the presence of two strongly electron-withdrawing nitro groups at the 4 and 5 positions significantly alters the electronic landscape of the ligand.

These nitro groups are strong π-acceptors. When this compound coordinates to a metal center, typically through one of its imidazole nitrogens, the d-orbitals of the metal can engage in π-backbonding with the π* orbitals of the nitro groups. wikipedia.org This interaction has several consequences:

Increased Ligand Field Splitting (Δ): The π-acceptor character of the nitro groups strengthens the ligand field. This leads to a larger energy gap (Δ) between the t₂g and e_g sets of d-orbitals in an octahedral complex. A larger Δ value means that the complex will absorb light at a higher energy (shorter wavelength).

Nephelauxetic Effect: The delocalization of metal d-electron density onto the ligand through π-backbonding reduces the electron-electron repulsion among the d-electrons. This is known as the nephelauxetic effect, and it is indicative of a degree of covalency in the metal-ligand bond.

Stabilization of Low Oxidation States: The ability of the ligand to accept electron density from the metal helps to stabilize lower oxidation states of the metal center.

The strength of the ligand field can be assessed spectroscopically. For example, in UV-Visible spectroscopy, the energy of the d-d transitions is directly related to the magnitude of Δ. Infrared (IR) spectroscopy can also provide evidence for π-backbonding, as the N-O stretching frequencies of the nitro groups may shift upon coordination. researchgate.net

The table below provides a comparative overview of the expected ligand field properties of this compound with related ligands.

| Ligand | σ-Donating Ability | π-Accepting Ability | Expected Ligand Field Strength |

| Imidazole | Moderate | Weak | Moderate |

| 2-Methyl-5-nitro-1H-imidazole | Moderate | Moderate | Strong |

| This compound | Moderate | Strong | Very Strong |

| Cyanide (CN⁻) | Strong | Strong | Very Strong |

Future Research Directions and Unexplored Avenues for 2 Methyl 4,5 Dinitro 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 2-methyl-4,5-dinitro-1H-imidazole, while effective, often rely on harsh nitrating agents and conditions. Future research will likely focus on developing greener and more sustainable synthetic protocols. This includes the exploration of milder nitrating agents, solvent-free reaction conditions, and the use of reusable catalysts to minimize environmental impact and enhance safety. nih.govnih.gov

A key area of investigation will be the development of regioselective synthesis methods that allow for precise control over the placement of functional groups on the imidazole (B134444) ring. Such control is crucial for fine-tuning the compound's properties for specific applications. nih.gov The use of biocatalysis, employing enzymes to carry out specific synthetic steps under mild conditions, represents a promising, albeit challenging, future direction.

Future Synthetic Research Focus

| Research Area | Objective | Potential Advantages |

|---|---|---|

| Green Chemistry Approaches | Develop syntheses using less hazardous reagents and solvents. | Reduced environmental impact, increased safety, lower cost. |